molecular formula C21H24N2O5 B2959699 N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 942011-29-2

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2959699
CAS RN: 942011-29-2
M. Wt: 384.432
InChI Key: GGZCTXIXWUGWEM-UHFFFAOYSA-N
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Description

“N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide” is a benzodioxole derivative . Benzodioxole compounds have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines . Specifically, carboxamide containing compounds such as the one showed anticancer activity .


Synthesis Analysis

The synthesis of benzodioxole compounds involves the use of 3,4-(Methylenedioxy)benzoic acid, DMAP, and EDC . The mixture is stirred under nitrogen gas at room temperature for 1 hour .


Molecular Structure Analysis

The molecular structure of benzodioxole compounds is characterized by the presence of a benzodioxole group . The aromatic protons in benzo[d][1,3]dioxole and phenyl groups of the molecules exhibit different signals .


Chemical Reactions Analysis

Benzodioxole compounds undergo various chemical reactions during their synthesis . The exact chemical reactions that “N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide” undergoes are not specified in the available literature.

Scientific Research Applications

Anticancer Activity

This compound has been evaluated for its potential as an anticancer agent. Benzodioxole derivatives, which include this compound, have been synthesized and tested against various cancer cell lines. In particular, studies have shown that similar compounds exhibit cytotoxic activity against cervical (Hela), colorectal (Caco-2), and liver (Hep3B) cancer cell lines . The research suggests that these compounds could be further developed and optimized to enhance their efficacy as anticancer drugs.

Antioxidant Properties

Benzodioxole derivatives have also been investigated for their antioxidant capabilities. Some studies indicate that these compounds may exhibit moderate antioxidant activity, which could be beneficial in protecting cells from oxidative stress . This property is particularly important in the context of chronic diseases and aging, where oxidative damage is a major concern.

Proton Pump Inhibition

The benzimidazole class, closely related to the benzodioxole moiety, is known for its proton pump inhibitory effect. These compounds can accumulate in parietal cells and bind directly to the enzyme responsible for gastric acid secretion, leading to inhibition . This application is significant in the treatment of conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.

Antibacterial and Antifungal Activity

Compounds with a benzodioxole structure have been associated with antibacterial and antifungal activities. They exert their effects by disrupting the synthesis of bacterial nucleic acids and proteins, and by blocking the polymerization of tubulin subunits in fungi . This broad-spectrum activity makes them candidates for developing new antimicrobial drugs.

Sensor Development

The benzodioxole compounds have been utilized in the development of sensors. For example, they have been used in the creation of electrodes for small organic molecule sensors, which can have applications in various fields including environmental monitoring and healthcare .

Computational Chemistry Studies

These compounds have also been the subject of computational chemistry studies. Theoretical vibrational spectra have been calculated for benzodioxole derivatives, which helps in understanding their structural and electronic properties . Such studies are crucial for drug design and predicting the behavior of these molecules in different environments.

Future Directions

The future directions for the research on “N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide” and similar compounds could involve further exploration of their anticancer and antioxidant potential . The development and discovery of novel anticancer medications remain extremely important due to various factors . Therefore, the discovery and development of novel anticancer agents, such as benzodioxole derivatives, are still very necessary .

properties

IUPAC Name

N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-25-17-5-2-15(3-6-17)18(23-8-10-26-11-9-23)13-22-21(24)16-4-7-19-20(12-16)28-14-27-19/h2-7,12,18H,8-11,13-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZCTXIXWUGWEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C2=CC3=C(C=C2)OCO3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide

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